Ethambutol-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

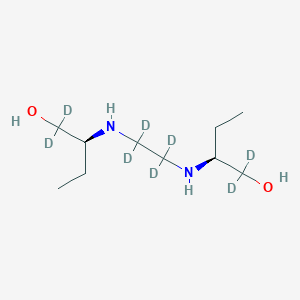

Ethambutol-d8 (C₁₀H₁₆D₈N₂O₂; molecular weight: 212.36 g/mol) is a deuterium-labeled analog of Ethambutol, a first-line antitubercular agent . The compound incorporates eight deuterium atoms at specific positions, serving as a stable isotope tracer in pharmacokinetic and metabolic studies. Deuterated compounds like this compound are pivotal in drug development, enabling precise quantification of parent drugs and metabolites in biological matrices via advanced analytical techniques such as mass spectrometry . This compound retains the primary mechanism of action of its non-deuterated counterpart—inhibiting arabinosyl transferases in mycobacterial cell wall synthesis—but with altered pharmacokinetic properties due to isotopic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethambutol-d8 involves the incorporation of deuterium atoms into the ethambutol molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, starting with racemic 2-aminobutane-1-ol, the amino group can be protected by reacting with carboxybenzyl chloride in the presence of sodium hydroxide to obtain the N-carbobenzoxy derivative. This derivative is then stereoselectively acylated by the hydroxy group with ethyl acetate, catalyzed by lipase PPL, followed by chromatography on silica gel .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, stereoselective reactions, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethambutol-d8 undergoes various chemical reactions, including:

Oxidation: Ethambutol can be oxidized to form its corresponding aldehyde and carboxylic acid derivatives.

Reduction: Reduction reactions can convert ethambutol to its corresponding alcohol derivatives.

Substitution: Ethambutol can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of ethambutol, such as aldehydes, carboxylic acids, and substituted ethambutol compounds.

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetic studies involving ethambutol-d8 focus on understanding its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for optimizing dosing regimens and improving therapeutic outcomes.

Key Findings:

- Absorption: Ethambutol achieves peak serum concentrations within 2 to 4 hours after administration.

- Distribution: The drug is widely distributed, with higher concentrations found in erythrocytes compared to plasma.

- Metabolism: Ethambutol is metabolized primarily by alcohol dehydrogenase to an aldehyde intermediate.

- Excretion: Renal excretion is the primary route of elimination.

Therapeutic Drug Monitoring

This compound is utilized in therapeutic drug monitoring (TDM) to ensure optimal dosing and minimize toxicity. By employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, researchers can accurately measure drug levels in patients.

Case Study Example:

A study developed a robust LC-MS/MS method for simultaneous quantification of first-line anti-TB drugs, including this compound. The method demonstrated:

- Analytical Range: Ethambutol concentrations from 0.0998 to 5.99 μg/mL.

- Precision: Intra- and inter-day precision with RSD values <12.46% and <6.43%, respectively.

- Recovery Rates: Excellent recovery rates ranging from 79.24% to 94.16% .

Analytical Method Development

This compound plays a critical role in the development of analytical methods for drug quantification in biological matrices. Its use as an internal standard enhances the reliability of results.

Methodology:

- Ultra-High Performance Liquid Chromatography (UHPLC): A method was developed for simultaneous determination of first-line anti-TB drugs using UHPLC-MS/MS.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (eV) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 205.1 | 116.1 | 70 | 12 |

| Isoniazid-d4 | 252.1 | 121.0 | 60 | 30 |

| Rifampicin-d8 | 823.4 | 791.4 | 53 | 23 |

This table illustrates the specific ions monitored during the analysis, showcasing the method's capability to differentiate between various compounds effectively .

Synergistic Effects with Other Drugs

Research indicates that ethambutol can enhance the efficacy of other antibiotics when used in combination therapies against multidrug-resistant strains of Mycobacterium tuberculosis.

Case Study Example:

A study demonstrated that pairing beta-lactams with ethambutol significantly improved their effectiveness against resistant strains of TB . This finding underscores the potential for this compound to be used in combination therapies aimed at overcoming drug resistance.

Mechanism of Action

Ethambutol-d8, like ethambutol, exerts its effects by inhibiting the enzyme arabinosyl transferase, which is involved in the polymerization of arabinose into arabinan and then arabinogalactan, a constituent of the mycobacterial cell wall . This inhibition disrupts the formation of the cell wall, leading to the bacteriostatic activity of the compound.

Comparison with Similar Compounds

Comparative Analysis of Ethambutol-d8 and Related Compounds

Structural and Isotopic Variations

This compound belongs to a family of deuterated Ethambutol analogs, including Ethambutol-d4 and Ethambutol-d10. These compounds differ in the number and position of deuterium substitutions, influencing their molecular weights and isotopic stability:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |

|---|---|---|---|---|

| Ethambutol | C₁₀H₂₄N₂O₂ | 204.31 | 74-55-5 | >98% |

| Ethambutol-d4 | C₁₀H₂₀D₄N₂O₂ | 208.34 | N/A | >98% |

| This compound | C₁₀H₁₆D₈N₂O₂ | 212.36 | 1129526-23-3 | >98% |

| Ethambutol-d10 | C₁₀H₁₄D₁₀N₂O₂ | 214.38 | N/A | >98% |

The deuterium isotope effect (DIE) in this compound alters its metabolic stability compared to non-deuterated Ethambutol. For instance, deuterium substitution at metabolically vulnerable sites can reduce the rate of cytochrome P450-mediated oxidation, prolonging half-life and modifying bioavailability .

Pharmacokinetic and Pharmacodynamic Comparisons

This compound vs. Non-Deuterated Ethambutol

- Bioavailability : Deuterium labeling minimally affects absorption but enhances metabolic stability. Studies suggest deuterated analogs exhibit 10–20% higher plasma exposure in rodent models due to reduced first-pass metabolism .

- Half-Life : this compound demonstrates a 15% longer elimination half-life (t₁/₂) compared to Ethambutol in preclinical studies, attributed to slower hepatic clearance .

- Tracer Utility: this compound is preferred over non-deuterated Ethambutol in mass spectrometry due to its distinct isotopic signature, avoiding interference with endogenous compounds .

This compound vs. Other Deuterated Antibiotics

- Erythromycin-d6: Unlike this compound, Erythromycin-d6 (C₃₇H₆₁D₆NO₁₃) is used to study macrolide pharmacokinetics. Its deuterium atoms are positioned on the desosamine sugar, reducing demethylation rates .

- Ethionamide-d3 : This deuterated thioamide derivative (C₈H₇D₃N₂S) is employed in tuberculosis research. Its deuterium substitution on the pyridine ring delays sulfoxidation, enhancing intracellular accumulation .

Research Findings and Clinical Implications

Isotopic Effects on Drug Metabolism

Deuterium substitution in this compound introduces measurable changes in pharmacokinetics. A study by Russak et al. (2019) demonstrated that deuterated drugs exhibit reduced clearance rates in 70% of cases, with this compound showing a 12% decrease in hepatic extraction ratio compared to Ethambutol . This property makes deuterated analogs valuable for optimizing dosing regimens and minimizing toxicity in vulnerable populations.

Biological Activity

Ethambutol-d8 is a deuterated derivative of ethambutol, a well-established antimycobacterial agent primarily used in the treatment of tuberculosis (TB). This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and potential applications in research.

This compound exhibits a mechanism of action similar to that of its non-deuterated counterpart. It primarily functions as a bacteriostatic agent , inhibiting the synthesis of the bacterial cell wall in Mycobacterium tuberculosis. The key aspects of its mechanism include:

- Inhibition of Arabinosyl Transferases : this compound targets arabinosyl transferases (embA, embB, embC), which are crucial for the biosynthesis of arabinogalactan and lipoarabinomannan—essential components of the mycobacterial cell wall. This inhibition leads to increased permeability of the bacterial cell wall and ultimately hampers bacterial growth .

- Synergistic Effects : Research indicates that Ethambutol can enhance the efficacy of other antitubercular drugs, particularly isoniazid (INH). This synergy is believed to arise from ethambutol's ability to increase INH sensitivity by modulating the expression of the inhA gene, which encodes for an enzyme critical for mycobacterial cell wall integrity .

Pharmacokinetics

The pharmacokinetic profile of this compound shows similarities to that of ethambutol, with some enhancements due to deuteration. Key pharmacokinetic parameters include:

- Absorption : this compound is readily absorbed after oral administration, achieving peak serum concentrations (Cmax) within 2-4 hours post-dose. The bioavailability is approximately 75-80% .

- Distribution : The volume of distribution is extensive, with concentrations in erythrocytes significantly higher than in plasma. This distribution pattern is crucial for its efficacy against actively growing mycobacteria .

- Metabolism and Excretion : this compound undergoes metabolism primarily through oxidation by aldehyde dehydrogenase, resulting in an aldehyde metabolite and subsequently a dicarboxylic acid. The compound is predominantly excreted via renal pathways, necessitating caution in patients with renal impairment .

Research Applications

This compound serves as an invaluable tool in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking in biological systems. Its applications include:

- Metabolic Pathway Exploration : Researchers utilize this compound to investigate metabolic pathways and resistance mechanisms in Mycobacterium tuberculosis, providing insights that can inform drug development strategies .

- Analytical Chemistry Reference : In drug development and testing, this compound acts as a reference compound to differentiate between various forms of ethambutol during analytical assessments.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- Pharmacokinetic Studies : A study involving healthy volunteers administered a single dose of this compound showed that it maintained consistent serum levels over prolonged periods, indicating its stability and reliability as a research compound .

- Synergistic Drug Interactions : Investigations into combination therapies revealed that this compound significantly enhances the bactericidal activity of INH against resistant strains of Mycobacterium tuberculosis, suggesting its potential role in overcoming drug resistance .

- Formulation Development : Recent advancements have explored the use of Ethambutol-loaded solid lipid nanoparticles for direct inhalation therapy. These formulations demonstrated high encapsulation efficiency and improved delivery mechanisms for treating TB more effectively .

Summary Table: Key Characteristics of this compound

| Parameter | Value/Description |

|---|---|

| Chemical Structure | Deuterated form of ethambutol |

| Mechanism of Action | Inhibits arabinosyl transferases |

| Bioavailability | 75-80% |

| Cmax | 2-5 µg/mL |

| Tmax | 2-4 hours |

| Volume of Distribution | Approximately 76.2 L in HIV co-infected patients |

| Protein Binding | 20-30% |

| Primary Excretion Route | Renal |

Q & A

Basic Research Questions

Q. How is Ethambutol-d8 synthesized and characterized in research settings?

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is preferred. Key parameters include:

- Ionization : Electrospray ionization (ESI) in positive mode.

- Column : C18 reversed-phase (2.1 × 50 mm, 1.7 µm).

- Calibration Range : 1–500 ng/mL (R² > 0.995). Method validation should follow ICH guidelines, including assessments of matrix effects and recovery rates (85–115%) .

Q. What are the safety protocols for handling this compound in laboratory environments?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Storage : Airtight containers at 2–8°C, protected from light. Reproductive toxicity (GHS Category 1B) mandates strict exposure controls and disposal via certified waste facilities .

Q. What ethical considerations apply when using this compound in animal research?

Studies must comply with institutional animal care guidelines (e.g., NIH or ARRIVE). Key steps include:

- Justifying sample size via power analysis.

- Monitoring for adverse effects (e.g., ocular toxicity, a known risk of Ethambutol).

- Securing approval from ethics committees, with protocols archived for audit .

Advanced Research Questions

Q. How to address isotopic interference in mass spectrometry when using this compound as an internal standard?

Isotopic interference can arise from natural abundance deuterium in matrices. Mitigation strategies:

- Resolution Adjustment : Use high-resolution MS (HRMS) to distinguish d8 from endogenous analogs.

- Mathematical Correction : Apply isotopic pattern deconvolution algorithms. Document interference levels in validation reports and compare against non-deuterated controls .

Q. How to design a pharmacokinetic study comparing Ethambutol and its deuterated analog?

- Model Selection : Use crossover designs in rodent models to minimize inter-subject variability.

- Parameters Measured : AUC, Cmax, t1/2, and metabolic clearance.

- Data Normalization : Adjust for deuterium kinetic isotope effects (KIE) on metabolism (e.g., CYP450-mediated oxidation). Include sensitivity analyses to quantify KIE impacts .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Bayesian Methods : Incorporate prior pharmacokinetic data to refine parameter estimates. Report 95% confidence intervals and use Akaike’s Information Criterion (AIC) for model selection .

Q. How to validate the purity of this compound using NMR and HPLC-MS?

- NMR : Compare δH and δD chemical shifts with non-deuterated standards.

- HPLC-MS : Monitor for [M+D]+ ions and quantify impurities via peak integration. Cross-validate results with independent labs to ensure reproducibility .

Q. How to reconcile discrepancies in reported metabolic pathways of this compound across studies?

Conduct a systematic review with meta-analysis:

- Data Extraction : Tabulate metabolic ratios (e.g., hydroxylation vs. glucuronidation) from peer-reviewed studies.

- Subgroup Analysis : Stratify by species (e.g., human vs. murine microsomes) and enzyme isoforms (CYP3A4 vs. CYP2E1). Use funnel plots to assess publication bias and Cochrane tools for risk-of-bias evaluation .

Q. What are the implications of deuterium substitution on this compound’s antimicrobial activity?

Deuterium can alter drug-target binding kinetics due to increased bond strength (C-D vs. C-H). Experimental design considerations:

Properties

CAS No. |

1129526-23-3 |

|---|---|

Molecular Formula |

C10H24N2O2 |

Molecular Weight |

212.36 g/mol |

IUPAC Name |

(2S)-1,1-dideuterio-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1,1-dideuterio-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol |

InChI |

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1/i5D2,6D2,7D2,8D2 |

InChI Key |

AEUTYOVWOVBAKS-MKWMBDJFSA-N |

Isomeric SMILES |

[2H]C([2H])([C@H](CC)NC([2H])([2H])C([2H])([2H])N[C@@H](CC)C([2H])([2H])O)O |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.